![molecular formula C16H13N5O4 B6434066 3-{5-[1-(6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}-1,2-dihydropyridin-2-one CAS No. 1421533-23-4](/img/structure/B6434066.png)

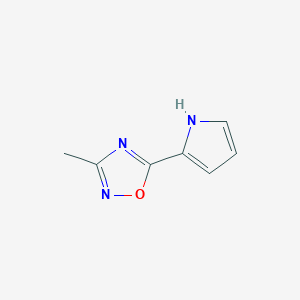

3-{5-[1-(6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, an azetidine ring, and a 1,2-dihydropyridin-2-one ring. These types of structures are often found in pharmaceuticals and other bioactive compounds .

Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The presence of multiple rings in the structure suggests that this compound may have a rigid, three-dimensional structure. The different functional groups present could also allow for various types of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the carbonyl groups could potentially undergo nucleophilic addition reactions, while the azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Mechanism of Action

Target of Action

AKOS024531197, also known as VU0531296-1, 3-{5-[1-(6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}-1,2-dihydropyridin-2-one, or F6064-7663, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a channel that regulates the entry and exit of metabolites and ions in the mitochondria . It plays a crucial role in maintaining cellular energy homeostasis and is involved in the regulation of apoptosis .

Mode of Action

AKOS024531197 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . The compound binds to VDAC1 with a dissociation constant (Kd) of 15.4 μM . By inhibiting VDAC1 oligomerization, AKOS024531197 prevents the formation of a pore structure that is essential for the release of cytochrome c, a key event in the initiation of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by AKOS024531197 is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. The inhibition of VDAC1 oligomerization by AKOS024531197 prevents the release of cytochrome c from the mitochondria, thereby inhibiting the downstream events of the intrinsic apoptosis pathway .

Result of Action

The primary result of AKOS024531197’s action is the inhibition of apoptosis. By preventing VDAC1 oligomerization, the compound inhibits the release of cytochrome c from the mitochondria, thereby blocking the initiation of the intrinsic apoptosis pathway . This could potentially have therapeutic implications in diseases where apoptosis is dysregulated, such as in certain types of cancer.

properties

IUPAC Name |

3-[5-[1-(6-oxo-1H-pyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4/c22-12-4-3-9(6-18-12)16(24)21-7-10(8-21)15-19-13(20-25-15)11-2-1-5-17-14(11)23/h1-6,10H,7-8H2,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJBAEYKPRMQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoyl}piperidine-4-carboxylate](/img/structure/B6433987.png)

![2,5-dichloro-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide](/img/structure/B6434010.png)

![2-(4-chlorophenoxy)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]-2-methylpropanamide](/img/structure/B6434019.png)

![N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B6434031.png)

![N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6434037.png)

![6-methyl-5-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-[(1-phenylethyl)sulfanyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6434042.png)

![2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B6434045.png)

![ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate](/img/structure/B6434047.png)

![3-(3-tert-butyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B6434055.png)

![7-(3-hydroxyphenyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6434061.png)

![3-(5-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydropyridin-2-one](/img/structure/B6434069.png)

![N-benzyl-3-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B6434074.png)

![N-(2,3-dimethoxyphenyl)-3-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B6434077.png)